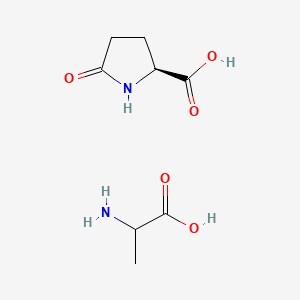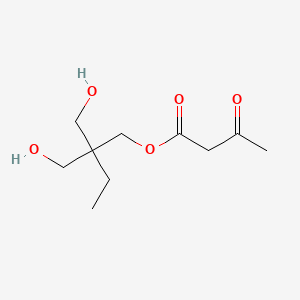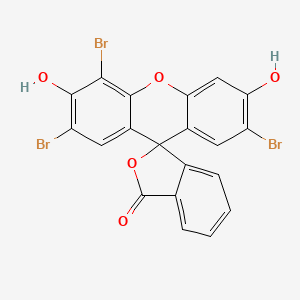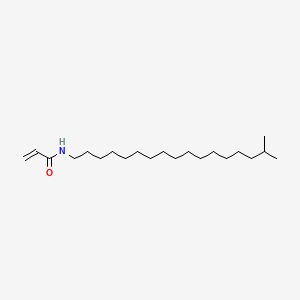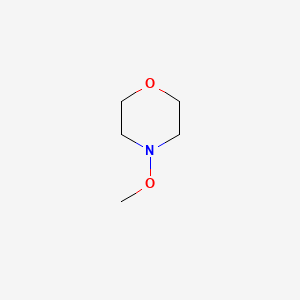
Benzene, 1,1'-(2,2-dimethylpropylidene)bis(4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) is an organic compound with a complex structure It consists of two benzene rings connected by a 2,2-dimethylpropylidene bridge, with each benzene ring further substituted by a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) typically involves the reaction of 4-methylbenzyl chloride with 2,2-dimethylpropane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent any side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve a similar synthetic route but with optimized reaction conditions to ensure higher efficiency and yield. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining the quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles and react with electrophiles. The presence of the 2,2-dimethylpropylidene bridge influences the reactivity and stability of the compound, making it a unique candidate for various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1,1’-(2-methyl-1-propenylidene)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
Uniqueness
Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) is unique due to the presence of the 2,2-dimethylpropylidene bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
35509-17-2 |
|---|---|
Fórmula molecular |
C19H24 |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
1-[2,2-dimethyl-1-(4-methylphenyl)propyl]-4-methylbenzene |
InChI |
InChI=1S/C19H24/c1-14-6-10-16(11-7-14)18(19(3,4)5)17-12-8-15(2)9-13-17/h6-13,18H,1-5H3 |
Clave InChI |
ZRXFVMYSEOGYIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


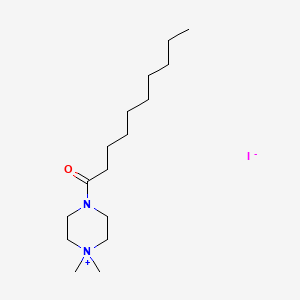
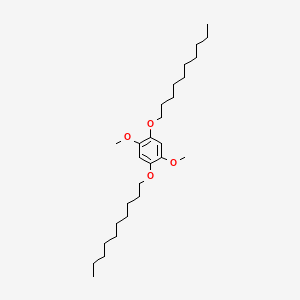

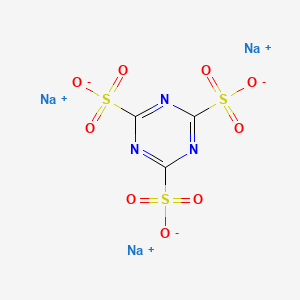



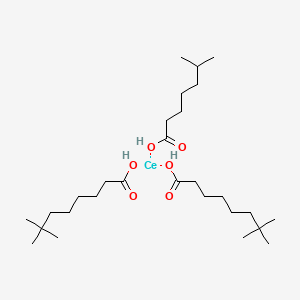
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
